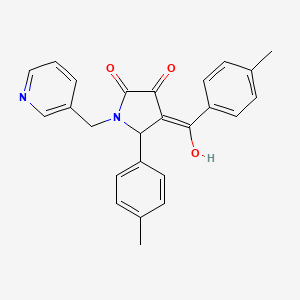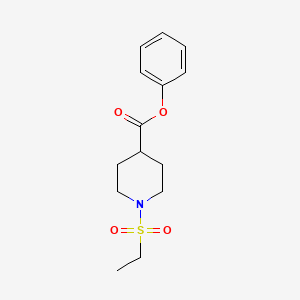![molecular formula C15H23ClN2O3 B5489221 1-[(3,4-dimethoxyphenyl)acetyl]-4-methylpiperazine hydrochloride](/img/structure/B5489221.png)
1-[(3,4-dimethoxyphenyl)acetyl]-4-methylpiperazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3,4-dimethoxyphenyl)acetyl]-4-methylpiperazine hydrochloride, also known as DM-235, is a novel compound that has gained attention in scientific research due to its potential therapeutic effects. This compound belongs to the class of piperazine derivatives and has been found to have significant pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 1-[(3,4-dimethoxyphenyl)acetyl]-4-methylpiperazine hydrochloride is not fully understood. However, it has been suggested that it acts by inhibiting the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. Inhibition of COX-2 activity results in reduced production of prostaglandins, leading to the anti-inflammatory and analgesic effects of 1-[(3,4-dimethoxyphenyl)acetyl]-4-methylpiperazine hydrochloride. 1-[(3,4-dimethoxyphenyl)acetyl]-4-methylpiperazine hydrochloride has also been found to activate the p53 tumor suppressor pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-[(3,4-dimethoxyphenyl)acetyl]-4-methylpiperazine hydrochloride has been shown to have a number of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also inhibits the activity of COX-2, leading to reduced production of prostaglandins. 1-[(3,4-dimethoxyphenyl)acetyl]-4-methylpiperazine hydrochloride has been found to induce apoptosis in cancer cells and inhibit the growth of tumors. It has also been shown to have anti-oxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(3,4-dimethoxyphenyl)acetyl]-4-methylpiperazine hydrochloride has several advantages for use in lab experiments. It is a novel compound with potent pharmacological properties, making it an attractive candidate for drug development. It has been extensively studied in vitro and in vivo, providing a wealth of data for researchers. However, there are also some limitations to its use. 1-[(3,4-dimethoxyphenyl)acetyl]-4-methylpiperazine hydrochloride is not yet approved for clinical use, so its safety and efficacy in humans are not yet fully established. In addition, the exact mechanism of action is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for research on 1-[(3,4-dimethoxyphenyl)acetyl]-4-methylpiperazine hydrochloride. One area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is its potential use in cancer therapy, either alone or in combination with other drugs. Further studies are needed to fully elucidate the mechanism of action of 1-[(3,4-dimethoxyphenyl)acetyl]-4-methylpiperazine hydrochloride and to establish its safety and efficacy in humans. In addition, the development of new analogs of 1-[(3,4-dimethoxyphenyl)acetyl]-4-methylpiperazine hydrochloride may lead to compounds with improved pharmacological properties.
Synthesemethoden
The synthesis of 1-[(3,4-dimethoxyphenyl)acetyl]-4-methylpiperazine hydrochloride involves the reaction of 3,4-dimethoxybenzoyl chloride with 4-methylpiperazine in the presence of a base and a solvent. The resulting product is then purified and converted into its hydrochloride salt form. This method has been optimized to produce high yields of pure 1-[(3,4-dimethoxyphenyl)acetyl]-4-methylpiperazine hydrochloride.
Wissenschaftliche Forschungsanwendungen
1-[(3,4-dimethoxyphenyl)acetyl]-4-methylpiperazine hydrochloride has been extensively studied for its potential therapeutic effects in various diseases. It has been found to have potent anti-inflammatory, analgesic, and anti-cancer properties. 1-[(3,4-dimethoxyphenyl)acetyl]-4-methylpiperazine hydrochloride has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. In addition, it has been found to induce apoptosis in cancer cells and inhibit the growth of tumors.
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-(4-methylpiperazin-1-yl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3.ClH/c1-16-6-8-17(9-7-16)15(18)11-12-4-5-13(19-2)14(10-12)20-3;/h4-5,10H,6-9,11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOWDSPJWQPUEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CC2=CC(=C(C=C2)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chloro-2-methylphenyl)-N'-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5489141.png)
![4-{[2-methyl-4-(1-piperidinylsulfonyl)phenoxy]acetyl}morpholine](/img/structure/B5489145.png)
![N-{1-[4-(methylsulfonyl)phenyl]propyl}cyclopentanecarboxamide](/img/structure/B5489152.png)
![N-cyclopropyl-2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]acetamide](/img/structure/B5489160.png)
![N-(2,5-dimethylphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5489167.png)

![2-(3-methoxybenzyl)-4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]morpholine](/img/structure/B5489182.png)
![1-{[1-(butylsulfonyl)-4-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B5489190.png)
![1-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5489213.png)
![3-benzyl-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5489227.png)
![2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5489232.png)

![N~4~-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5489248.png)